Ammonium hexafluoroaluminate

Descripción general

Descripción

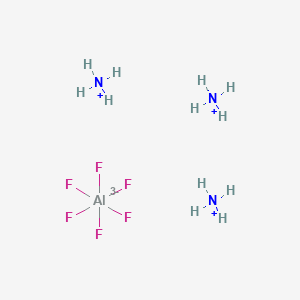

Ammonium hexafluoroaluminate is an inorganic compound with the chemical formula (NH₄)₃[AlF₆]. It appears as a white crystalline powder and is known for its use in various industrial and scientific applications. Upon heating, it decomposes to form aluminium trifluoride, releasing hydrogen fluoride in the process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium hexafluoroaluminate can be synthesized by reacting ammonium fluoride with aluminium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by combining ammonium fluoride and aluminium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product .

Análisis De Reacciones Químicas

Thermal Decomposition

When heated, ammonium hexafluoroaluminate decomposes in a multi-step process, ultimately forming aluminum trifluoride (AlF~3~). The decomposition also releases hydrogen fluoride . A study using DTA-TGA (differential thermal analysis–thermogravimetric analysis) method has provided thermodynamic data related to this thermal decomposition process . High-purity AlF~3~ can be obtained by heating (NH~4~)~3~AlF~6~ at 400 °C for 3 hours . this compound undergoes thermal decomposition to its respective tetrafluoride phases at approximately 170 °C .

Hydrolysis

In the presence of water, this compound reacts to form aluminum hydroxide (Al(OH)~3~) and ammonium fluoride (NH~4~F). This reaction occurs because the compound interacts with ammoniacal water, leading to the formation of an Al(OH)~3~ deposit.

Reaction with Aluminum Hydroxide and Inorganic Acids

This compound can react with aluminum hydroxide in the presence of inorganic acids such as sulfuric acid (H~2~SO~4~), hydrochloric acid (HCl), or nitric acid (HNO~3~) to produce ammonium tetrafluoroaluminate (NH~4~AlF~4~) .

The general reaction with sulfuric acid is :

For hydrochloric acid, the reaction is :

With nitric acid, the reaction is :

Preparation

This compound can be prepared by reacting ammonium fluoride with aluminum hydroxide :

It can also be synthesized by introducing freshly precipitated hydrated aluminum oxide into a hot, concentrated NH~4~F solution .

Aplicaciones Científicas De Investigación

Materials Science

Precursor for Aluminum Fluoride Production

Ammonium hexafluoroaluminate serves as a precursor in the synthesis of aluminum fluoride (). Upon heating, it decomposes to produce aluminum fluoride, releasing hydrogen fluoride gas. This transformation is significant in industries that require aluminum fluoride for various applications, including ceramics and aluminum production .

Synthesis of Zeolites

The compound is also utilized in the preparation of zeolites, which are microporous materials widely used in catalysis and ion-exchange processes. The ability to modify the chemical structure of zeolites through the incorporation of this compound enhances their properties and expands their functional applications .

Dental Applications

Fluoride Delivery in Dentistry

Recent studies have investigated the use of this compound as a fluoride source in dental treatments. For instance, a study involving extracted primary teeth demonstrated that treatment with ammonium hexafluorosilicate (a related compound) improved the structural integrity of demineralized enamel and dentin without causing discoloration. The application resulted in a significant increase in fluoride concentration on dentin surfaces, suggesting its potential for caries prevention .

| Study | Methodology | Findings |

|---|---|---|

| Effects on Demineralized Teeth | Application of AHF on demineralized enamel and dentin | Improved fluoride uptake; no discoloration observed |

Environmental Management

Control of Phosphate Levels

this compound has been explored for its role in managing phosphate levels in wastewater treatment and agricultural runoff. Its ability to precipitate phosphates makes it a candidate for reducing eutrophication in water bodies, thereby improving water quality .

| Application | Mechanism | Impact |

|---|---|---|

| Phosphate Precipitation | Forms insoluble complexes with phosphates | Reduces nutrient loading in aquatic systems |

Case Study 1: Aluminum Production

In a controlled study, this compound was used to synthesize aluminum fluoride for aluminum smelting processes. The thermal decomposition yielded high-purity aluminum fluoride suitable for industrial applications.

Case Study 2: Dental Health Improvement

A clinical trial assessed the effectiveness of ammonium hexafluorosilicate in enhancing remineralization of dental tissues. Results indicated that treated samples exhibited higher resistance to acid dissolution compared to untreated controls.

Mecanismo De Acción

The mechanism of action of ammonium hexafluoroaluminate primarily involves its decomposition and interaction with other compounds. Upon heating, it decomposes to form aluminium trifluoride and hydrogen fluoride. The release of hydrogen fluoride can inhibit hydrolysis reactions, thereby increasing the purity of the final product .

Comparación Con Compuestos Similares

- Lithium hexafluoroaluminate

- Sodium hexafluoroaluminate

- Potassium hexafluoroaluminate

Comparison: Ammonium hexafluoroaluminate is unique due to its specific decomposition pathway and the formation of aluminium trifluoride. Unlike its lithium, sodium, and potassium counterparts, this compound releases hydrogen fluoride upon decomposition, which can be utilized in various industrial processes .

Actividad Biológica

Ammonium hexafluoroaluminate, with the chemical formula , is an inorganic compound that has garnered attention for its potential biological activities and applications. This compound is primarily known for its role in various industrial processes, but recent studies have begun to explore its impact on biological systems, particularly concerning aluminum's effects on human health and environmental interactions.

- Molecular Formula :

- Molecular Weight : 195.00 g/mol

- Appearance : White solid

- Solubility : Insoluble in water .

Upon heating, this compound decomposes to form aluminum trifluoride, releasing hydrogen fluoride. This transformation is significant as it highlights the compound's potential reactivity and implications for biological interactions, particularly in terms of toxicity and bioavailability of aluminum species .

Toxicological Profiles

Research indicates that aluminum compounds, including this compound, exhibit low bioavailability when ingested. For instance, oral bioavailability from water is approximately 0.1% to 0.4%, while inhalation exposure yields about 2% bioavailability . The toxicity of aluminum is influenced by various factors such as solubility, pH, and the presence of other compounds.

Table 1: Bioavailability of Aluminum Compounds

| Route of Exposure | Bioavailability (%) |

|---|---|

| Oral (Water) | 0.1 - 0.4 |

| Oral (Food) | <0.1 |

| Inhalation | ~2 |

Effects on Human Health

Studies have linked aluminum exposure to various health issues, including neurotoxicity and potential associations with Alzheimer's disease (AD). While some research suggests that high levels of aluminum can lead to pathological changes in the brain, other studies have found no direct correlation between dietary aluminum intake and AD pathology .

In laboratory settings, excessive doses of aluminum have been associated with neurobehavioral alterations and renal dysfunction, emphasizing the need for careful assessment of exposure levels in both humans and animals .

Case Studies

- Neurotoxicity in Animal Models : Research involving animal models has demonstrated that high doses of aluminum can accumulate in the brain and lead to neurotoxic effects. For example, rats exposed to elevated levels exhibited significant changes in neuronal structure and function .

- Macrophagic Myofasciitis (MMF) : A notable case study highlighted the association between aluminum-containing vaccines and MMF at injection sites, indicating that even low concentrations can provoke adverse immune responses in sensitive individuals .

Environmental Considerations

This compound's use in industrial applications raises concerns about its environmental impact. The compound's stability and potential for leaching into ecosystems necessitate further investigation into its long-term effects on flora and fauna.

Propiedades

IUPAC Name |

triazanium;hexafluoroaluminum(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHBNKHFKHBTRQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6H12N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-19-2, 63692-16-0 | |

| Record name | Ammonium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryolite, triammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063692160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cryolite, triammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.